molecular formula C14H8ClN3O3 B1654543 2-(2-Chloro-5-nitrophenyl)-5-phenyl-1,3,4-oxadiazole CAS No. 243644-34-0

2-(2-Chloro-5-nitrophenyl)-5-phenyl-1,3,4-oxadiazole

Cat. No.: B1654543
CAS No.: 243644-34-0
M. Wt: 301.68 g/mol
InChI Key: OHRWKPKNPGQIEH-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-nitrophenyl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom. The presence of chloro and nitro substituents on the phenyl ring further enhances its chemical reactivity and potential utility in different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-nitrophenyl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 2-chloro-5-nitrobenzohydrazide with benzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds through the formation of an intermediate acyl hydrazide, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly reagents and solvents is often considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-nitrophenyl)-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and nitro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenyl ring, to form various oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with sodium borohydride (NaBH4) in ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Substitution: Formation of substituted derivatives with various nucleophiles.

    Reduction: Formation of 2-(2-Amino-5-chlorophenyl)-5-phenyl-1,3,4-oxadiazole.

    Oxidation: Formation of oxidized derivatives such as quinones or other oxygenated products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-nitrophenyl)-5-phenyl-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or cytotoxic effects. The oxadiazole ring can also participate in hydrogen bonding and other interactions with biological macromolecules, influencing its activity.

Comparison with Similar Compounds

2-(2-Chloro-5-nitrophenyl)-5-phenyl-1,3,4-oxadiazole can be compared with other similar compounds, such as:

    2-(2-Chloro-5-nitrophenyl)-1,3,4-oxadiazole: Lacks the phenyl substituent, which may affect its reactivity and applications.

    2-(2-Chloro-5-nitrophenyl)-5-methyl-1,3,4-oxadiazole: Contains a methyl group instead of a phenyl group, which can influence its chemical properties and biological activity.

    2-(2-Chloro-5-nitrophenyl)-5-phenyl-1,3,4-thiadiazole:

The unique combination of the chloro, nitro, and phenyl substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-chloro-5-nitrophenyl)-5-phenyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3O3/c15-12-7-6-10(18(19)20)8-11(12)14-17-16-13(21-14)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRWKPKNPGQIEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379219
Record name 2-(2-chloro-5-nitrophenyl)-5-phenyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243644-34-0
Record name 2-(2-chloro-5-nitrophenyl)-5-phenyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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